N-(4-Aminophenyl)-2-fluorobenzamide
Description
Overview of the N-(4-Aminophenyl)-2-fluorobenzamide Chemical Class in Academic Contexts
The chemical class defined by N-arylbenzamides, to which this compound belongs, is a subject of significant academic research. The synthesis and biological evaluation of various substituted N-phenylbenzamides are frequently reported in scientific literature, highlighting their potential as bioactive agents. For instance, studies on related structures, such as 4-amino-N-(2'-aminophenyl)benzamide, have demonstrated notable antitumor activity, particularly against slowly proliferating tumors. nih.gov
Furthermore, the introduction of different substituents on both the benzoyl and the aniline (B41778) rings allows for the systematic exploration of structure-activity relationships (SAR). nih.govnih.gov For example, research into 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides led to the identification of potent histone deacetylase (HDAC) inhibitors. nih.gov These compounds were found to induce the expression of tumor suppressor genes and inhibit the growth of cancer cells. nih.gov The synthesis of analogs often involves coupling a substituted benzoic acid (or its acyl chloride) with a corresponding aniline derivative. nih.govmdpi.com
Scope and Research Trajectories of this compound in Chemical Biology
The research trajectory for a compound like this compound in chemical biology is often directed by the known activities of its structural analogs. The presence of the N-(4-aminophenyl) group, also known as a 4-aminoaniline or p-phenylenediamine (B122844) moiety, is significant. This structural motif is found in compounds designed as inhibitors of DNA methyltransferases (DNMTs), which are crucial epigenetic targets. nih.gov For example, analogues incorporating this moiety have been synthesized and evaluated for their ability to inhibit DNMTs and reactivate gene expression. nih.gov
The 2-fluoro substitution on the benzamide (B126) ring is also a key feature. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. Research on related fluorinated benzamides, such as 4-amino-2-fluoro-N-methylbenzamide, highlights their role as key intermediates in the synthesis of potent therapeutic agents, including androgen receptor antagonists. researchgate.netchemicalbook.com
Future research on this compound would likely involve its synthesis and evaluation in various biological assays, guided by the findings from related compounds. The potential research directions could include:
Anticancer Activity: Screening against various cancer cell lines, particularly focusing on its potential as an HDAC or DNMT inhibitor, based on the activity of its analogs. nih.govnih.gov
Enzyme Inhibition: Investigating its inhibitory effects on other enzymes where benzamides have shown activity, such as monoamine oxidase or carbonic anhydrase. nih.govnih.gov
Antimicrobial Properties: Evaluating its efficacy against a panel of bacteria and fungi, as many benzamide derivatives exhibit antimicrobial properties. researchgate.netnih.gov
The table below presents research findings on compounds structurally related to this compound, illustrating the potential areas of investigation.
Biological Activities of Structurally Related Benzamide Analogs
| Compound/Class | Biological Target/Activity | Research Context | Citation |
|---|---|---|---|
| 4-Amino-N-(2'-aminophenyl)benzamide | Antitumor activity (preferentially in slowly growing tumors) | Evaluation of therapeutic efficacy in various tumor models. | nih.gov |
| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | Histone Deacetylase (HDAC) Inhibition | Development of novel anticancer agents. | nih.gov |
| N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide (SGI-1027) | DNA Methyltransferase (DNMT) Inhibition | Exploration of epigenetic modulators for cancer therapy. | nih.gov |
| N-(2-hydroxy-4-aminophenyl)benzamides | Antibacterial and Antifungal Activity | Synthesis of new antimicrobial agents. | nih.gov |
This structured approach, building from the activities of known analogs, provides a rational framework for exploring the chemical biology of this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQLMGGEDKYWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N 4 Aminophenyl 2 Fluorobenzamide Derivatives
Fundamental Principles of Structure-Activity Relationship Analysis in Benzamide (B126) Chemistry
Benzamides are a class of compounds characterized by a carboxamide group attached to a benzene ring. The versatility of the benzamide scaffold allows for substitutions at various positions on the phenyl rings, which can significantly modulate the compound's physicochemical properties and its interactions with biological targets. SAR studies in benzamide chemistry typically focus on three main structural regions: the benzoyl moiety (Ring A), the amide linker, and the N-phenyl moiety (Ring B).
Key principles in the SAR analysis of benzamides include:
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings can alter the electron density distribution within the molecule. This, in turn, influences the compound's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins.
Quantitative structure-activity relationship (QSAR) models are often employed to correlate these physicochemical properties with biological activity, providing predictive tools for the design of novel and more potent derivatives.
Impact of Amide Linkage and Phenyl Substitutions on Biological Activity
The amide linkage and substitutions on the phenyl rings are pivotal in defining the biological profile of N-(4-Aminophenyl)-2-fluorobenzamide derivatives.
The amide linkage is a key structural feature, acting as a rigidifying element that influences the relative orientation of the two phenyl rings. It also serves as a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with amino acid residues in the active sites of enzymes and receptors. The planarity of the amide bond is essential for maintaining a specific conformation required for biological activity.
Phenyl ring substitutions play a critical role in fine-tuning the electronic and steric properties of the molecule. In the context of this compound, substitutions on both the 2-fluorobenzoyl ring and the 4-aminophenyl ring can lead to significant changes in activity. For instance, the position and nature of substituents on the aniline (B41778) ring can affect the basicity of the amino group and its potential for ionic interactions.
Role of Specific Functional Groups in Modulating Research Outcomes
The amide bond is a cornerstone of the benzamide structure, providing a stable linkage that is resistant to metabolic degradation. Its ability to form hydrogen bonds is a primary driver of its interaction with biological macromolecules. The hydrogen on the amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental for the recognition and binding of benzamide derivatives to their targets, contributing to the stability of the ligand-receptor complex. The orientation of the amide bond has been shown to have little effect on the biological activity in some series of benzamide analogs, suggesting that either orientation can be accommodated by the target binding site nih.gov.
The presence of a fluorine atom at the ortho-position of the benzoyl ring in this compound is significant. Halogen substituents, particularly fluorine, can modulate a compound's properties in several ways:
Electronic Effects: Fluorine is a highly electronegative atom, and its presence can create a dipole moment and alter the acidity or basicity of nearby functional groups. This can influence the strength of interactions with the biological target.
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can block sites of metabolism and increase the compound's in vivo half-life.
Conformational Effects: The small size of the fluorine atom means it generally does not cause significant steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule.
Studies on related benzamide derivatives have shown that the presence and position of halogen substituents can be critical for activity. For example, in a series of N-(thiazol-2-yl)-benzamide analogs, halogen substitutions on the benzoyl ring were found to be important for their antagonist activity at the Zinc-Activated Channel (ZAC) isca.me.
The 4-aminophenyl moiety of this compound offers a prime site for structural modification to explore SAR. The amino group at the para-position is a key feature that can be modified to modulate activity.
Basicity and Hydrogen Bonding: The amino group can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions. Substituents on the aniline ring can alter the pKa of this amino group, thereby influencing its ionization state and interaction potential. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it cyberleninka.ru.
Introduction of Larger Substituents: Replacing the amino group or substituting on the aniline ring with larger, more complex moieties can lead to interactions with different regions of the target's binding site. For example, in a series of 4-amino-N-(4-aminophenyl)benzamide analogues of SGI-1027, the introduction of bicyclic substituents on one side of the molecule was well-tolerated and, in some cases, led to potent inhibition of DNA methyltransferases nih.gov. In contrast, tricyclic moieties were found to decrease activity nih.gov.
The table below illustrates the effect of substituting the 4-amino group on the N-phenyl ring of a benzamide scaffold with various functionalities, based on findings from a study on SGI-1027 analogues which share the N-(4-aminophenyl)benzamide core nih.gov.
| Compound | Modification on the N-(4-aminophenyl) moiety | Relative Activity |
|---|---|---|
| Parent Compound (SGI-1027 analog) | 4-(2-amino-6-methylpyrimidin-4-ylamino) | High |
| Analog 1 | 4-(pyrimidin-2-ylamino) | Moderate |
| Analog 2 | 4-(4,6-dimethoxy-1,3,5-triazin-2-ylamino) | Low |
| Analog 3 | 4-(quinazolin-4-ylamino) | High |
| Analog 4 | 4-(7-fluoroquinazolin-4-ylamino) | High |
Comparative SAR Analysis with Related Benzamide Derivatives
To further understand the SAR of this compound, it is instructive to compare its structural features with those of other biologically active benzamide derivatives.
For instance, a study on 2-aminobenzamide derivatives as antimicrobial agents provides insights into the importance of substitutions on both the benzoyl and N-phenyl rings. While the core scaffold is different (2-aminobenzamide vs. 2-fluorobenzamide), the principles of how substituents on the N-phenyl ring affect activity are relevant.
The following table summarizes the antimicrobial activity of a series of 2-aminobenzamide derivatives with different substituents on the N-phenyl ring nih.gov.
| Compound | N-Phenyl Ring Substituent | Antifungal Activity (Aspergillus fumigatus) | Antibacterial Activity (Bacillus subtilis) |
|---|---|---|---|
| 1 | 4-Fluorophenyl | Moderate | Moderate |
| 2 | 4-Chlorophenyl | Good | Good |
| 5 | 4-Methoxyphenyl | Excellent | Good |
| 9 | 4-Chlorobenzyl | Moderate | Moderate |
From this data, it can be observed that electron-donating groups (like 4-methoxy) can enhance antifungal activity, while halogen substitutions also contribute positively to both antibacterial and antifungal effects. This suggests that for this compound, modifications on the 4-aminophenyl ring with small, electron-rich, or halogen-containing groups could be a fruitful avenue for developing analogs with improved biological profiles.
Comparison with N-Alkylamides
In the development of HDAC inhibitors, the nature of the amide substituent (the "capping group") plays a crucial role in determining the inhibitory activity and isoform selectivity. While this compound features an aromatic amine, a significant body of research has explored the replacement of this N-aryl group with N-alkylamides to understand the impact on biological activity.
Generally, N-aryl amides, such as the N-(4-aminophenyl) group, are designed to interact with the amino acid residues at the rim of the HDAC active site tunnel. These interactions are often π-π stacking or hydrophobic in nature. The planarity and electronic properties of the aromatic ring can significantly influence the binding affinity.
In contrast, N-alkylamides introduce flexibility and different steric profiles to the capping group. Studies on various classes of HDAC inhibitors have shown that the length and branching of the alkyl chain can have a profound effect on potency. For instance, in a series of novel polysubstituted N-alkyl acridone analogues, the nature of the N-alkyl side chain was found to be critical for selective inhibition of HDAC1, HDAC3, and HDAC10 nih.gov.
However, the introduction of more complex N-alkyl substituents that can engage in other favorable interactions within the active site can lead to potent inhibitors. For example, in some series of HDAC inhibitors, longer alkyl chains or those incorporating cyclic systems have been shown to occupy hydrophobic pockets, thereby enhancing inhibitory activity.
The following table provides a conceptual comparison based on general SAR principles observed in different series of benzamide and related HDAC inhibitors.
| Compound Class | General Structural Features | Key Interactions | Expected Impact on Activity (relative to this compound) |
| N-Arylbenzamides | Rigid, planar aromatic ring. Potential for H-bonding substituents (e.g., -NH2). | π-π stacking with aromatic residues (e.g., Tyr, Phe). Hydrogen bonding with active site residues. | High potency, particularly for Class I HDACs, due to specific hydrogen bonding of the ortho-amino group. |
| N-Alkylamides | Flexible alkyl chains of varying length and branching. | Hydrophobic interactions within the active site channel. | Generally lower potency if key interactions like the ortho-amino H-bond are lost. Potency can be regained or modulated by optimizing chain length and steric bulk to fit specific hydrophobic pockets in the enzyme. |
Analysis of Substituted Phenylacetamides and Furamides
The exploration of different capping groups is a common strategy to optimize the activity and selectivity of HDAC inhibitors. Phenylacetamide and furamide moieties represent alternative capping groups that can be appended to the core structure.
Phenylacetamides: The phenylacetamide group introduces an additional methylene linker between the phenyl ring and the amide carbonyl. This increased flexibility can allow the terminal phenyl ring to adopt different orientations to better fit into the hydrophobic pocket at the entrance of the HDAC active site. The substitution pattern on this terminal phenyl ring is a key determinant of activity. In a study of (S)-2-phenyl-2-(phenylsulfonamido)acetamide-based HDAC inhibitors, it was noted that branched cap groups could lead to more potent and isoform-selective inhibitors due to enhanced hydrophobic interactions globethesis.com.
The electronic nature of substituents on the phenyl ring of the phenylacetamide can also influence activity. Generally, electron-donating or lipophilic groups are favored as they can enhance hydrophobic interactions.
Furamides: The furan ring, as a bioisosteric replacement for the phenyl ring, offers a different electronic and steric profile. Furan is a five-membered aromatic heterocycle that is more polar than benzene and can act as a hydrogen bond acceptor through its oxygen atom. This can lead to different interactions with the enzyme surface compared to a phenyl ring.
While specific studies on furamide derivatives of this compound were not identified in the search, research on other classes of HDAC inhibitors has shown that heterocyclic capping groups can be well-tolerated and in some cases, confer improved properties such as solubility or selectivity. For instance, in a series of thiol-based HDAC inhibitors, a 3-phenyl-1H-pyrazole-5-carboxamide scaffold was used as the surface recognition motif, demonstrating that complex heterocyclic systems can be effective capping groups nih.gov.
The following table summarizes the potential impact of these capping groups based on general SAR principles.
| Capping Group | Structural Features | Potential Interactions | Expected Influence on Activity |
| Substituted Phenylacetamides | Phenyl ring with a methylene linker. Allows for substitution on the phenyl ring. | Increased conformational flexibility. Hydrophobic and van der Waals interactions from the phenyl ring and its substituents. | Potency and selectivity are highly dependent on the substitution pattern of the terminal phenyl ring. Optimal substitution can lead to enhanced binding in the hydrophobic pocket. |
| Substituted Furamides | Furan ring as the terminal aromatic system. Potential for H-bond acceptance. | Different steric and electronic profile compared to phenyl. Potential for hydrogen bonding via the furan oxygen. Hydrophobic interactions from the ring face. | Activity would depend on the specific isoform and the complementarity of the furan ring with the enzyme's surface residues. The hydrogen bond accepting capability could offer an advantage in certain contexts. |
Enzyme Inhibition Studies of this compound Derivatives
The benzamide scaffold is a prevalent feature in medicinal chemistry, with derivatives being explored for a wide array of biological activities. The following subsections focus on the in vitro enzyme inhibition profiles of this compound and its analogues.
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to numerous diseases. Research into the inhibitory effects of benzamide derivatives on various kinases has been undertaken to identify potential therapeutic agents.
While no specific studies on the direct inhibition of Insulin-like Growth Factor 1 Receptor (IGF1R) by this compound were identified in the reviewed literature, research on related 4-(arylaminomethyl)benzamide derivatives has shown activity against a panel of receptor tyrosine kinases, including IGF1R. In one study, a series of these compounds were tested for their inhibitory activity. The majority of the synthesized compounds demonstrated potent inhibitory action against the tested kinases mdpi.com.
The table below summarizes the percentage of inhibition of IGF1R by selected N-[3-(trifluoromethyl)phenyl]benzamide derivatives at a concentration of 10 µM mdpi.com.
| Compound | Substituent on Amine Fragment | % Inhibition of IGF1R at 10 µM |
|---|---|---|
| Compound 10 | N-(4-fluorophenyl) | 49% |
| Compound 11 | N-(3-trifluoromethylphenyl) | 72% |
| Compound 13 | N-(4-chlorophenyl) | 70% |
| Compound 14 | N-(4-methoxyphenyl) | 84% |
| Compound 15 | N-(4-methylphenyl) | 83% |
| Compound 17 | N-benzyl | 83% |
Based on a review of available scientific literature, no in vitro inhibition data was found for this compound or closely related benzamide derivatives against key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK1/2.
A review of published research did not yield any data regarding the in vitro inhibition of Never in Mitosis A-related Kinase 4 (NEK4) by this compound or its related benzamide derivatives.
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. The inhibitory potential of various benzamide derivatives against these enzymes has been a subject of investigation for potential applications in neurodegenerative diseases.
One study investigated a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives for their anti-acetylcholinesterase activity using the Ellman method nih.govnih.gov. While none of the tested compounds were more potent than the reference drug donepezil, they showed a range of inhibitory activities. The compound with an ortho-nitro substitution on the N-phenyl ring (Compound 4g) displayed the highest potency among the series nih.gov.
Another study evaluated halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) for their ability to inhibit AChE and BChE. The parent benzamides demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. Their inhibitory effect on BChE was generally lower, with IC50 values between 53.5 and 228.4 µM researchgate.net.
The data from these studies on related N-phenyl benzamide derivatives are presented in the tables below.
| Compound | Substituent on N-Phenyl Ring | IC50 (µM) |
|---|---|---|
| 4a | Unsubstituted | > 100 |
| 4b | 3-Fluoro | 62.4 ± 1.12 |
| 4c | 4-Fluoro | 85.2 ± 3.21 |
| 4d | 3-Chloro | 41.5 ± 0.85 |
| 4e | 4-Chloro | 55.6 ± 2.45 |
| 4f | 3-Nitro | 2.4 ± 0.14 |
| 4g | 2-Nitro | 1.1 ± 0.25 |
| 4h | 4-Nitro | 15.2 ± 1.05 |
| Donepezil (Reference) | - | 0.41 ± 0.12 |
| Compound | Structure | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|
| Salicylanilide | 4-Chloro-2-hydroxy-N-phenylbenzamide | 85.8 ± 3.4 | 228.4 ± 11.1 |
| Salicylanilide | 4-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide | 33.1 ± 1.1 | 53.5 ± 2.6 |
| Salicylanilide | N-(4-Bromophenyl)-4-chloro-2-hydroxybenzamide | 36.5 ± 1.5 | 60.0 ± 2.8 |
No research data was found in the reviewed literature concerning the inhibitory activity of this compound or related benzamide derivatives against human carbonic anhydrase isoforms I and II (hCA I, hCA II). The primary classes of compounds investigated for carbonic anhydrase inhibition are typically sulfonamides and their bioisosteres.
Histone Deacetylase (HDAC) Inhibition
The N-(aminophenyl)-benzamide scaffold is a recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors. While direct enzymatic inhibition data for this compound is not extensively documented in publicly available research, studies on closely related analogs underscore the potential of this chemical class.
A notable derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , has demonstrated selective inhibition of Class I HDACs. nih.govfrontiersin.org In enzymatic assays, FNA was particularly potent against HDAC3. nih.govfrontiersin.org The inhibitory concentrations (IC50) for FNA against HDAC1, HDAC2, and HDAC3 were determined to be in the nanomolar range, highlighting its efficacy. nih.gov
Another related compound, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) , has been identified as an isotype-selective HDAC inhibitor, targeting HDACs 1, 2, and 3 at submicromolar concentrations. nih.gov The research on these related compounds suggests that the N-(aminophenyl)-benzamide core is a crucial element for interaction with the zinc-containing active site of these enzymes.
Urease Inhibition
The investigation of benzamide derivatives as urease inhibitors is an active area of research. While specific studies on the urease inhibitory activity of this compound are limited, the broader class of compounds containing a fluorobenzamide moiety has shown promise. For instance, Fluorofamide (N-(diaminophosphinyl)-4-fluorobenzenamide) , which features a fluorinated benzamide structure, has been identified as a potent inhibitor of urease. nih.gov This suggests that the electronic properties conferred by the fluorine atom on the benzamide ring could be favorable for interaction with the urease active site. Further research is needed to specifically determine the urease inhibitory potential of this compound.
Receptor Modulation and Transporter Studies
Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition
The 2-fluorophenyl moiety is a structural feature present in some compounds investigated for their interaction with equilibrative nucleoside transporters (ENTs). However, current research on potent ENT inhibitors has largely focused on more complex molecules. For example, the compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)−6-imino-N-(naphthalen-2-yl)−1,3,5-triazin-2-amine) , which contains a 2-fluorophenyl group, has been identified as an inhibitor of both ENT1 and ENT2. nih.gov The structure of FPMINT is significantly different from this compound, and there is currently no direct evidence to suggest that this compound is an inhibitor of equilibrative nucleoside transporters.
Sigma-1 Receptor Antagonism
The 2-fluorobenzamide scaffold has been successfully incorporated into ligands targeting sigma receptors. A key example is N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide , which has demonstrated high affinity for sigma receptors in in vitro binding studies. nih.gov This compound exhibited a high selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov The affinity of this compound for sigma receptors, as indicated by its inhibition constant (Ki), is in the low nanomolar range. nih.gov These findings suggest that the 2-fluorobenzamide structural motif is a viable candidate for the development of sigma receptor ligands, although the specific activity of this compound at this receptor remains to be determined.
| Compound | Sigma Receptor Ki (nM) | Sigma-2/Sigma-1 Selectivity | Reference |
|---|---|---|---|
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | 3.4 | 120 | nih.gov |
Androgen Receptor Modulation (via derivatives)
The modulation of the androgen receptor (AR) is a critical therapeutic strategy in various hormone-dependent conditions. While aminophenyl derivatives have been explored as potential AR modulators, the direct activity of this compound or its close derivatives on the androgen receptor has not been a primary focus of published research. The development of androgen receptor antagonists has centered on other chemical scaffolds, such as derivatives of hydroxyflutamide and N-(4-(benzyloxy)-phenyl)-sulfonamides.
Cellular Assays for Biological Effects
Cellular assays provide valuable insights into the biological consequences of molecular interactions. In the context of HDAC inhibition, the derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has been shown to induce G2/M phase cell cycle arrest and promote apoptosis in HepG2 cells. nih.gov Furthermore, this compound exhibited antiproliferative activity against solid tumor cell lines. nih.gov These cellular effects are consistent with the molecular mechanism of HDAC inhibition, which leads to changes in gene expression that can halt cell proliferation and induce cell death.
Derivatization Strategies and Functionalization of N 4 Aminophenyl 2 Fluorobenzamide for Research
Chemical Modification of the Amine Functionality
The primary amino group of N-(4-Aminophenyl)-2-fluorobenzamide serves as a key handle for chemical modification, enabling the synthesis of a diverse array of derivatives.
Acylation Reactions
N-acylation is a fundamental transformation for modifying the primary amine of this compound. This reaction introduces an acyl group, forming a new amide bond, which can significantly alter the parent molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. The choice of acylating agent determines the nature of the introduced substituent. bath.ac.uk
Common methods for the N-acylation of amines include reactions with acyl chlorides, acid anhydrides, and direct condensation with carboxylic acids. bath.ac.ukyoutube.com
Acyl Chlorides: In this method, an acyl chloride is reacted with the amine, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This is a highly efficient method for forming amides. youtube.com
Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react readily with primary amines to form amides. The reaction with ethanoic anhydride, for instance, would yield the corresponding N-acetyl derivative. docbrown.info This method is often preferred when the corresponding acyl chloride is unstable or difficult to handle.
Direct Condensation with Carboxylic Acids: This approach involves heating the amine directly with a carboxylic acid, often at high temperatures (above 160°C), to drive off water and form the amide bond. youtube.com While this method is atom-economical, the harsh conditions can be unsuitable for sensitive substrates. Catalysts such as boric acid or certain Lewis acids can facilitate this reaction at lower temperatures. youtube.com A convenient protocol for the amidation of electron-deficient amines with carboxylic acids has been developed using coupling reagents like EDC and DMAP with a catalytic amount of HOBt. nih.gov
| Acylating Agent Type | General Reaction | Key Features |
|---|---|---|
| Acyl Chloride | R-COCl + H₂N-Ar → R-CONH-Ar + HCl | High reactivity; often requires a base. youtube.com |
| Acid Anhydride | (R-CO)₂O + H₂N-Ar → R-CONH-Ar + R-COOH | Good reactivity; produces a carboxylic acid byproduct. docbrown.info |
| Carboxylic Acid | R-COOH + H₂N-Ar → R-CONH-Ar + H₂O | Atom economical; often requires high temperatures or catalysts. youtube.com |
Reactions with Isocyanates
The reaction of the primary amine of this compound with an isocyanate (R-N=C=O) provides a straightforward route to N,N'-disubstituted ureas. This reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate group.
This strategy is well-documented for structurally similar anilines. For example, p-nitroaniline can be reacted with various isocyanates, followed by the reduction of the nitro group to yield 1-(4-Aminophenyl)-3-substituted phenylureas. researchgate.net A similar approach could be applied to this compound to generate a library of urea (B33335) derivatives. The resulting urea moiety can introduce new hydrogen bonding patterns and steric bulk, significantly influencing the molecule's interaction with biological targets.
| Isocyanate Reagent | Resulting Urea Substituent | Potential Application |
|---|---|---|
| Phenyl Isocyanate | Phenyl | General SAR studies |
| 4-Chlorophenyl Isocyanate | 4-Chlorophenyl | Modulating lipophilicity and electronic properties. dyestuffintermediates.com |
| Methyl Isocyanate | Methyl | Introducing small alkyl groups |
Strategies for Introducing Heterocyclic Moieties
The primary amine of this compound is a valuable synthon for the construction of various heterocyclic systems. These moieties are prevalent in pharmacologically active compounds and can impart specific binding properties or modulate pharmacokinetic profiles.
Several synthetic strategies can be employed:
Condensation Reactions: The amine can be condensed with dicarbonyl compounds or their equivalents to form heterocycles like pyrazoles or pyridines.
Cyclization of Amidine Intermediates: The primary amine can be converted into an amidine, which can then undergo cyclization with various reagents to yield fused heterocyclic systems like benzimidazoles or quinazolines. rsc.orgclockss.org
Coupling with Heterocyclic Halides: Nucleophilic aromatic substitution reactions with activated heterocyclic halides (e.g., chloroquinolines, chloropyrimidines) can attach heterocyclic rings directly to the amine nitrogen. This approach was used to synthesize analogues of SGI-1027, where various heterocyclic moieties were coupled to a 4-amino-N-phenylbenzamide core to explore their activity as DNA methyltransferase inhibitors. nih.gov For instance, reaction with 4-chloroquinazoline (B184009) or 2-chloropyrimidine (B141910) can introduce these respective heterocycles. nih.gov
| Heterocyclic System | General Synthetic Precursor/Reagent | Example Reference |
|---|---|---|
| Benzimidazole | Reaction with o-phenylenediamine (B120857) equivalents or cyclization of amidines. nih.gov | Synthesis of bis(2-aminobenzimidazoles) from dianilines. nih.gov |
| Quinoline (B57606) | Coupling with a chloroquinoline derivative. | Synthesis of SGI-1027 analogues. nih.gov |
| Pyrimidine | Coupling with a chloropyrimidine derivative. | Synthesis of SGI-1027 analogues. nih.gov |
| Pyrazole | Condensation of enaminonitriles with hydrazines. mdpi.com | General synthesis of 4-aminopyrazole derivatives. mdpi.com |
Development of Conjugates for Targeted Research Applications
Functionalizing this compound by conjugating it to other molecular entities can generate powerful tools for targeted research. These conjugates are designed to combine the properties of the parent molecule with the specific function of the attached moiety, such as targeting, imaging, or selective drug delivery.
Radiolabeled Conjugates for PET Imaging: The benzamide (B126) scaffold can be labeled with a positron-emitting radionuclide for use in Positron Emission Tomography (PET). For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was developed as a potential PET ligand for imaging sigma receptors. nih.gov The synthesis involved a nucleophilic substitution of a nitro precursor with [18F]fluoride. nih.gov This strategy could be adapted to create targeted imaging agents for other biological targets by modifying the substituent on the aminophenyl ring.
Prodrug Conjugates: The compound can be linked to a promoiety, such as an amino acid or a peptide, to create a prodrug. This conjugate is designed to be inactive until it reaches a specific site in the body, where an enzyme cleaves the linker, releasing the active drug. A notable example is the development of 3-fluorobenzamide (B1676559) nitrogen mustard derivatives conjugated to glutamic acid. google.com These prodrugs were designed for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme fusion protein localizes at a tumor site and activates the prodrug. google.com
Fluorescent Probes: Conjugation to a fluorophore can convert this compound into a fluorescent probe for bioimaging or analytical applications. The design of such probes often involves a fluorophore, a recognition site (the benzamide derivative), and a linker. nih.govrsc.org The probe's fluorescence can be designed to change upon binding to a specific target, allowing for its detection and localization within cells or tissues. rsc.orgmdpi.com
| Conjugate Type | Attached Moiety | Research Application | Example Principle |
|---|---|---|---|
| Radiolabeled Ligand | Radionuclide (e.g., ¹⁸F) | Positron Emission Tomography (PET) Imaging | Imaging sigma receptor distribution in vivo. nih.gov |
| Prodrug | Amino Acid / Peptide | Targeted Drug Delivery (e.g., ADEPT) | Enzymatic cleavage at a tumor site to release a cytotoxic agent. google.com |
| Fluorescent Probe | Fluorophore | Bioimaging and Sensing | Target binding induces a change in fluorescence signal. nih.govrsc.org |
Synthesis of Analogs for SAR Expansion
The synthesis of a series of structural analogs of this compound is a cornerstone of medicinal chemistry research, enabling the expansion of Structure-Activity Relationship (SAR) data. By systematically modifying different parts of the molecule, researchers can identify the key structural features required for a desired biological activity and optimize properties like potency, selectivity, and metabolic stability.
SAR expansion for aminophenyl benzamide-type scaffolds has been successfully applied in various therapeutic areas:
DNA Methyltransferase (DNMT) Inhibitors: A study on SGI-1027 analogues involved synthesizing 25 derivatives of a 4-amino-N-(4-aminophenyl)benzamide core. nih.gov Modifications included varying the heterocyclic systems on both sides of the molecule and changing the central amide bond orientation. The study found that bicyclic substituents like quinoline were well-tolerated, while tricyclic moieties decreased activity. nih.gov
Antiprotozoal Agents: In a search for new treatments for diseases caused by kinetoplastid parasites, several series of N-phenylbenzamide derivatives were synthesized. nih.gov These included bis(2-aminobenzimidazoles) and bisarylimidamides derived from 4-nitro-N-(4-nitrophenyl)benzamide intermediates. The modifications focused on replacing the terminal cationic groups to modulate DNA binding affinity and antiprotozoal activity. nih.gov
The synthesis of analogs of this compound would typically involve:
Modification of the 2-fluorobenzoyl moiety: Introducing different substituents on this ring to probe electronic and steric effects.
Derivatization of the 4-aminophenyl ring: Besides the modifications on the amine group described earlier, additional substituents could be introduced on the phenyl ring.
Variation of the linker: The central amide bond could be replaced with other functional groups to assess its importance for activity.
| Modification Strategy | Example Variation | Rationale for SAR |
|---|---|---|
| Substitution on the 2-fluorobenzoyl ring | Replace -F with -Cl, -CH₃, -OCH₃ | Probe the effect of electronics and sterics on target binding. |
| Substitution on the 4-aminophenyl ring | Introduce substituents ortho or meta to the amine group. | Alter the pKa and nucleophilicity of the amine; introduce new binding interactions. |
| Derivatization of the amine group | Acylation, urea formation, heterocycle formation | Explore different hydrogen bond donor/acceptor patterns and overall topology. nih.govnih.gov |
| Amide bond isosteres | Replace -CONH- with -NHCO- (reverse amide), -CH₂NH-, etc. | Determine the importance of the amide bond's geometry and hydrogen bonding capacity. nih.gov |
Patent Landscape Analysis in the Context of N 4 Aminophenyl 2 Fluorobenzamide
Role of Patent Data in Guiding Academic Drug Discovery and Research
Patent literature serves as
Q & A
Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized?
A common method involves reacting 2-fluorobenzoyl chloride with 4-aminophenol derivatives in the presence of a base like triethylamine (TEA) in dichloromethane (DCM). Post-reaction, acidic deprotection (e.g., HCl in ether) is used to isolate the product . Optimization includes monitoring reaction temperature (0–25°C), stoichiometric ratios (1:1.1 amine-to-acyl chloride), and purification via column chromatography or recrystallization to achieve ≥95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C) to confirm aromatic substitution patterns and amide bond formation.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>95% recommended for biological assays) .
- FT-IR to verify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling this compound?
Avoid inhalation, skin contact, and dust formation. Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in a dry, cool environment. Waste disposal should follow institutional guidelines for fluorinated aromatic amines .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. Key steps:
- Grow single crystals via slow evaporation (solvent: DCM/hexane).
- Collect diffraction data (Mo/Kα radiation).
- Refine hydrogen bonding (e.g., N-H···O=C interactions) and torsional angles to confirm planar amide geometry .
Q. What in vitro assays are suitable for evaluating its antitumor or antimicrobial activity?
- Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .
- Include positive controls (e.g., cisplatin for antitumor, ampicillin for antimicrobial) and triplicate replicates .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.1).
- Amino group : Critical for H-bond donor capacity; methylation reduces activity.
- Example: Replacing 2-fluoro with 4-fluoro in analogs decreased pesticidal efficacy by 40% against Plutella xylostella .
Q. How can conflicting solubility or stability data be reconciled?
- Solubility : Test in DMSO (stock solutions) vs. aqueous buffers (PBS, pH 7.4).
- Stability : Use LC-MS to detect degradation products under varying pH/temperature.
- Contradictions may arise from crystallinity differences (amorphous vs. crystalline forms) .
Methodological Challenges & Solutions
Q. What strategies improve yield in large-scale synthesis?
- Use coupling agents (HATU, EDCI) to minimize side reactions.
- Optimize solvent polarity (e.g., THF > DCM for faster kinetics).
- Employ flow chemistry for continuous production .
Q. How can computational methods predict SAR for novel analogs?
Q. What techniques validate the compound’s role in enzyme inhibition?
- Fluorescence quenching to measure binding constants (e.g., with tryptophan residues).
- Kinetic assays (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
